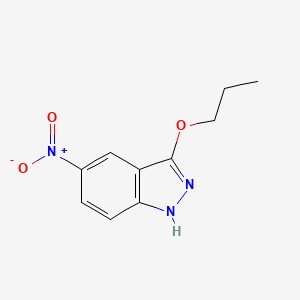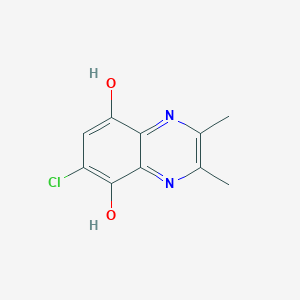
5-Nitro-3-propoxy-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-3-propoxy-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a nitro group at the 5-position and a propoxy group at the 3-position of the indazole ring makes this compound particularly interesting for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-3-propoxy-1H-indazole typically involves the nitration of 3-propoxy-1H-indazole. This can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in 5-Nitro-3-propoxy-1H-indazole can undergo reduction reactions to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a catalyst, tin(II) chloride, or iron powder in acidic conditions.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Reduction: 5-Amino-3-propoxy-1H-indazole.
Substitution: Various 3-alkoxy-1H-indazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Nitro-3-propoxy-1H-indazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the effects of nitro and propoxy groups on biological activity. It may serve as a lead compound for the development of new drugs with potential therapeutic applications.
Medicine: The compound’s potential medicinal properties, such as anti-inflammatory, anticancer, and antimicrobial activities, are of significant interest. Researchers are investigating its use in drug development and as a pharmacological tool.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable building block for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-Nitro-3-propoxy-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s biological activity.
Molecular Targets and Pathways:
Nitric oxide synthase: The compound may inhibit nitric oxide synthase, affecting nitric oxide production and related signaling pathways.
DNA and proteins: Reactive intermediates formed from the nitro group can interact with DNA and proteins, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
5-Nitroindazole: Similar in structure but lacks the propoxy group.
3-Propoxy-1H-indazole: Similar in structure but lacks the nitro group.
5-Nitro-2-propoxy-1H-indazole: A positional isomer with the propoxy group at the 2-position.
Uniqueness: 5-Nitro-3-propoxy-1H-indazole is unique due to the presence of both the nitro and propoxy groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H11N3O3 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
5-nitro-3-propoxy-1H-indazole |
InChI |
InChI=1S/C10H11N3O3/c1-2-5-16-10-8-6-7(13(14)15)3-4-9(8)11-12-10/h3-4,6H,2,5H2,1H3,(H,11,12) |
InChI-Schlüssel |
PJYBSPBJYIIJGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=NNC2=C1C=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B11884466.png)
![Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate](/img/structure/B11884473.png)

![2-amino-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11884479.png)




![N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide](/img/structure/B11884500.png)

